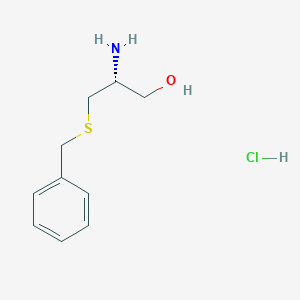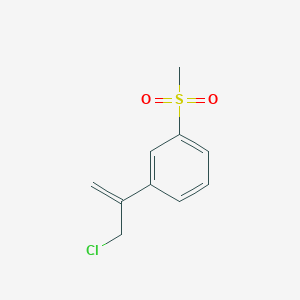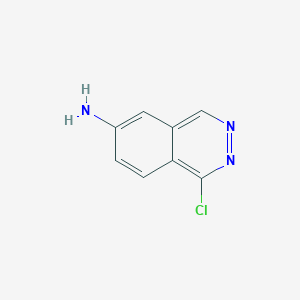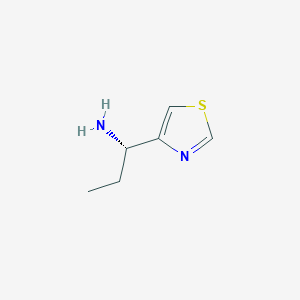
(S)-1-(Thiazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Thiazol-4-yl)propan-1-amine is a chiral amine compound featuring a thiazole ring. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Thiazol-4-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the chiral amine group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions.
Chiral Amine Introduction: The chiral amine group can be introduced using chiral catalysts or starting from chiral precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (S)-1-(Thiazol-4-yl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Thiazol-4-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
Thiazole-containing Amines: Other compounds with similar structures but different substituents on the thiazole ring.
Uniqueness
(S)-1-(Thiazol-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiazole ring, which can impart distinct biological and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C6H10N2S |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
(1S)-1-(1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |
Clé InChI |
MXRDASZDVHAKBF-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](C1=CSC=N1)N |
SMILES canonique |
CCC(C1=CSC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


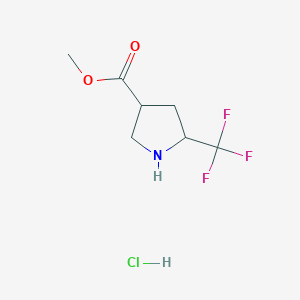



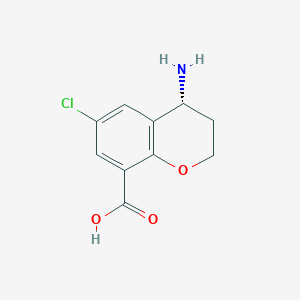
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
